Octa-2,6-dienedioic acid
Description
Octa-2,6-dienedioic acid (C₈H₁₀O₄) is an unsaturated dicarboxylic acid with conjugated double bonds at positions 2 and 5. Its reactivity is likely influenced by the conjugation of double bonds and the electron-withdrawing carboxylic acid groups, making it a candidate for cycloaddition reactions or polymerization processes. Notably, related bicyclic derivatives, such as bicyclo[4.2.0]octa-2,4-diene and octamethylbicyclo[3.2.1]octa-2,6-diene, are synthesized via electrocyclization and Diels-Alder reactions in natural product biosynthesis (e.g., endiandric acids and kingianins) .
Properties
CAS No. |
24816-23-7 |
|---|---|
Molecular Formula |
C8H10O4 |
Molecular Weight |
170.16 g/mol |
IUPAC Name |
octa-2,6-dienedioic acid |
InChI |
InChI=1S/C8H10O4/c9-7(10)5-3-1-2-4-6-8(11)12/h3-6H,1-2H2,(H,9,10)(H,11,12) |
InChI Key |
HLEWRNFSHDSFFF-UHFFFAOYSA-N |
Canonical SMILES |
C(CC=CC(=O)O)C=CC(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: Octa-2,6-dienedioic acid can be synthesized via directed Heck-decarboxylate coupling. This method involves the use of dienedioic acid as a diene building block. The reaction proceeds through a Heck-decarboxylate coupling procedure, where the carboxylic group acts as a directing group to promote the reaction and control regioselectivity . The reaction conditions typically involve the use of bidentate ligands like dppf and dppe, and bases such as NaOAc or CsOAc .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the Heck-decarboxylate coupling method provides a scalable and environmentally friendly approach for its synthesis .
Chemical Reactions Analysis
Oxidative Coupling of Crotonic Acid Dianion
The oxidative coupling of crotonic acid (CH₂=CHCOOH) dianions yields (E,E)-octa-2,6-dienedioic acid as the major product . This method produces a 2:1 mixture of (E,E)-octa-2,6-dienedioic acid and (E)-5-vinyl-hex-2-endioic acid, separable via crystallization .
Key Steps :
-
Deprotonation of crotonic acid to form a dianion
-
Oxidative coupling under controlled conditions
-
Purification by crystallization
Bromination and Esterification
Another approach involves bromination of sebacic acid (HOOC(CH₂)₈COOH) followed by reaction with DMF to form dibromodiester intermediates . Subsequent esterification with methanol or 1-ethylpropanol generates diendioate derivatives.
| Method | Reagents/Conditions | Yield | Key Product |
|---|---|---|---|
| Oxidative Coupling | Crotonic acid dianion, O₂ | ~70% | (E,E)-octa-2,6-dienedioic acid |
| Bromination/DMF | Br₂, DMF, sunlight | Multigram | Diendioate derivatives |
Esterification and Protection
Octa-2,6-dienedioic acid undergoes esterification quantitatively with diazomethane or methanol . Partial tert-butyl esterification is achieved using trifluoroacetic anhydride (TFAA) and tert-butanol, yielding di-tert-butyl esters (e.g., 14 ) and monoesters (e.g., 15 ) .
| Ester Type | Reaction Conditions | Products |
|---|---|---|
| Dimethyl ester | Diazomethane or MeOH/H⁺ | Quantitative yield |
| Di-tert-butyl ester | TFAA, tert-BuOH, rt | 14 (42%), 15 (57%) |
Diastereoselective Conjugate Addition
The compound serves as a prochiral precursor for β-amino diacids via diastereoselective conjugate addition. For example, conjugate addition of chiral lithium amides followed by cyclization produces cis- and trans-stereoisomers of β-amino diacids .
Functional Materials
The compound’s conjugated system enables applications in:
Scientific Research Applications
Octa-2,6-dienedioic acid has several scientific research applications, including:
Mechanism of Action
The mechanism by which octa-2,6-dienedioic acid exerts its effects involves the Heck-decarboxylate coupling procedure. The carboxylic group acts as a directing group, promoting the reaction and controlling regioselectivity . This mechanism allows for the efficient construction of diene scaffolds, which are crucial in the synthesis of various complex molecules.
Comparison with Similar Compounds
Structural and Functional Group Comparison
Table 1: Structural and Molecular Properties
Key Observations :
- Chain Length and Functional Groups: this compound is distinct in possessing two carboxylic acid groups, unlike Hexa-2,4-dienoic acid (one carboxylic group) or fatty acids like oleic acid (single carboxylic group and long hydrocarbon chain).
Table 2: Reactivity Comparison
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